2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is 404.15724374 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c20-19(21,22)14-3-4-15(23-9-14)27-8-7-12(10-27)11-29-17-6-5-16-24-25-18(13-1-2-13)28(16)26-17/h3-6,9,12-13H,1-2,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMIRVHURWESKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic molecule that has attracted attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
- Molecular Formula : C19H20F3N5O
- Molecular Weight : 401.39 g/mol
- IUPAC Name : this compound
- CAS Number : 2201781-56-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:
- Kinase Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways that regulate growth and proliferation. For instance, triazolo-pyridazine derivatives have shown promising inhibitory activity against c-Met kinase, a target in various cancers .
- Receptor Modulation : It may interact with specific receptors to modulate their activity, thereby affecting downstream signaling pathways critical for cellular function.
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of similar triazolo-pyridazine derivatives on various cancer cell lines. For instance:
- Compound 12e , a derivative closely related to the target compound, exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 μM, 1.23 μM, and 2.73 μM respectively .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Case Studies
A notable study evaluated the biological activity of various triazolo-pyridazine derivatives against c-Met kinase and found that these compounds could effectively inhibit tumor cell growth by targeting this kinase . The study emphasized the structure-activity relationship (SAR) that enhances cytotoxicity through specific substitutions on the triazolo-pyridazine core.
Comparative Analysis with Similar Compounds
The compound's structure allows it to be compared with other known kinase inhibitors and triazole derivatives:
- Triazolo-Pyridazine Derivatives : These compounds have been shown to possess moderate to high inhibitory effects on various kinases.
- Piperazine-Based Compounds : The inclusion of piperazine moieties often enhances solubility and bioavailability.
Table 2: Comparison of Biological Activities
| Compound Type | Target Kinase | IC50 Range (μM) |
|---|---|---|
| Triazolo-Pyridazine | c-Met | 0.09 - 5 |
| Piperazine Derivatives | Various | <10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
